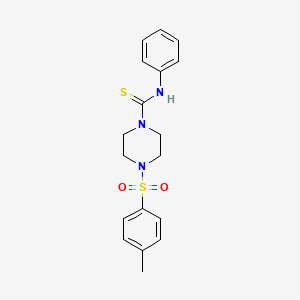

4-(4-甲基苯磺酰)-N-苯基哌嗪-1-甲硫酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “4-(4-methylbenzenesulfonyl)-N-phenylpiperazine-1-carbothioamide” is a complex organic molecule. It is related to the class of compounds known as sulfonyl chlorides, specifically 4-methylbenzenesulfonyl chloride . Sulfonyl chlorides are a group of organosulfur compounds and are widely used in organic synthesis .

Chemical Reactions Analysis

The chemical reactions involving sulfonyl chlorides are well-studied. They are known to react with amines to form sulfonamides and with alcohols to form sulfonate esters . In the context of “4-(4-methylbenzenesulfonyl)-N-phenylpiperazine-1-carbothioamide”, specific reaction pathways or analyses are not directly available in the retrieved data.科学研究应用

Antimicrobial Activity

SR-01000234541: has been studied for its potential as an antimicrobial agent. The compound’s structure, which includes a sulfonyl hydrazone linkage, is known to contribute to its antimicrobial properties . This makes it a candidate for developing new antimicrobial drugs that could be effective against resistant strains of bacteria and fungi.

Antitubercular Agent

The compound has shown promise as an antitubercular agent. Tuberculosis, caused by Mycobacterium tuberculosis, is a major global health concern. The sulfonyl hydrazone linkage in SR-01000234541 is associated with antitubercular activity, offering a potential pathway for new treatments against tuberculosis .

Anti-Inflammatory and Analgesic Applications

Research suggests that SR-01000234541 could have anti-inflammatory and analgesic effects. These properties are valuable in the development of new medications for treating pain and inflammation, potentially offering an alternative to nonsteroidal anti-inflammatory drugs (NSAIDs) with fewer side effects .

Anticancer Properties

Compounds with a sulfonyl hydrazone linkage, like SR-01000234541 , are being explored for their anticancer properties. The ability to inhibit the growth of cancer cells makes this compound a subject of interest in oncological research, where it could lead to new therapies for various types of cancer .

Chemical Synthesis and Reagent

SR-01000234541: is used in chemical synthesis as a reagent for the preparation of tosylhydrazones, which are intermediates in the synthesis of more complex organic compounds. This application is crucial in medicinal chemistry for the development of new drugs and other therapeutic agents .

Photocatalytic Applications

The compound is being reviewed for its potential in photocatalytic applications. Photocatalysis is a process that uses light to accelerate a chemical reaction, and SR-01000234541 could play a role in enhancing the efficiency of this process, particularly in environmental remediation and clean energy generation .

安全和危害

属性

IUPAC Name |

4-(4-methylphenyl)sulfonyl-N-phenylpiperazine-1-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O2S2/c1-15-7-9-17(10-8-15)25(22,23)21-13-11-20(12-14-21)18(24)19-16-5-3-2-4-6-16/h2-10H,11-14H2,1H3,(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCQYSYUHPCSBBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=S)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-methylbenzenesulfonyl)-N-phenylpiperazine-1-carbothioamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(5-methylpyrazin-2-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2747031.png)

![N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2747032.png)

![N-[1-Benzothiophen-3-yl-(2-methylcyclopropyl)methyl]-N-methylprop-2-enamide](/img/structure/B2747039.png)

![2,6-Dimethylpyrrolo[3,4-f]isoindole-1,3,5,7-tetrone](/img/structure/B2747046.png)

![N-(2-fluorophenyl)-2-[1-(3-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2747051.png)